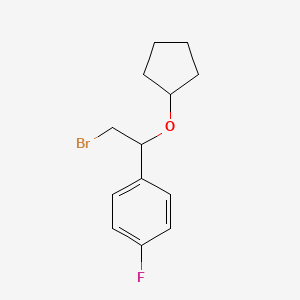
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclopentyloxyethyl group
Méthodes De Préparation
The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and cyclopentanol.
Bromination: The first step involves the bromination of 4-fluorobenzene to introduce the bromine atom at the desired position.
Ether Formation: The next step involves the formation of the cyclopentyloxy group through an etherification reaction with cyclopentanol.
Final Coupling: The final step involves coupling the brominated intermediate with the cyclopentyloxy group to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the cyclopentyloxy group, contribute to its reactivity and binding properties. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene can be compared with similar compounds such as:
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C13H16BrFO |
|---|---|
Poids moléculaire |
287.17 g/mol |
Nom IUPAC |
1-(2-bromo-1-cyclopentyloxyethyl)-4-fluorobenzene |
InChI |
InChI=1S/C13H16BrFO/c14-9-13(16-12-3-1-2-4-12)10-5-7-11(15)8-6-10/h5-8,12-13H,1-4,9H2 |
Clé InChI |
KBIBFIFJMYZKOR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC(CBr)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane](/img/structure/B13477717.png)
![1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13477718.png)
![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)
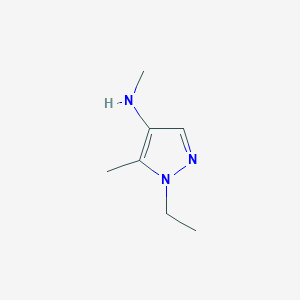
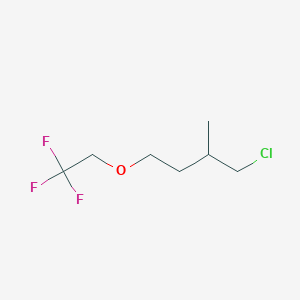
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13477749.png)
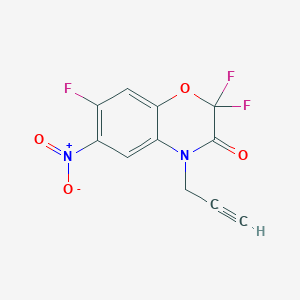
![N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13477756.png)
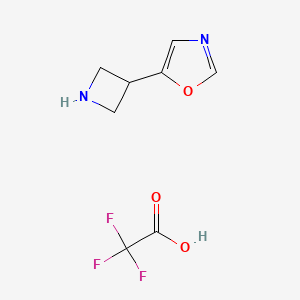
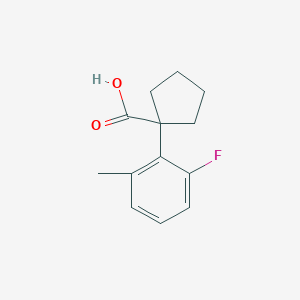
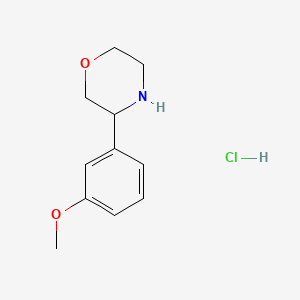
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B13477791.png)
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13477793.png)
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)
